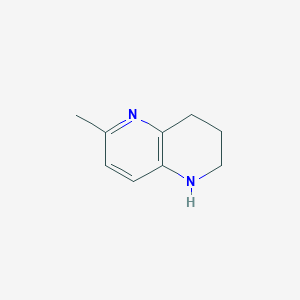![molecular formula C12H9N3O2 B2416256 N-[cyano(pyridin-3-yl)méthyl]furan-2-carboxamide CAS No. 1268059-60-4](/img/structure/B2416256.png)
N-[cyano(pyridin-3-yl)méthyl]furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[cyano(pyridin-3-yl)methyl]furan-2-carboxamide is a heterocyclic compound that contains both pyridine and furan rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both cyano and carboxamide functional groups makes it a versatile intermediate for the synthesis of more complex molecules.
Applications De Recherche Scientifique
N-[cyano(pyridin-3-yl)methyl]furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
Mode of Action
It is known that furan derivatives can interact with various biological targets . The compound’s interaction with its targets and the resulting changes would depend on the specific target and the biochemical context. More research is needed to elucidate these interactions.
Biochemical Pathways
Furan derivatives are known to have diverse biological activities, suggesting that they may affect multiple pathways . The downstream effects would depend on the specific pathways involved.
Result of Action
Given the diversity of biological activities associated with furan derivatives, the effects could be quite varied .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyano(pyridin-3-yl)methyl]furan-2-carboxamide typically involves the reaction of pyridine-3-carboxaldehyde with cyanoacetamide in the presence of a base, followed by cyclization with furan-2-carboxylic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of N-[cyano(pyridin-3-yl)methyl]furan-2-carboxamide can be scaled up by optimizing the reaction conditions to increase yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[cyano(pyridin-3-yl)methyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of the furan and pyridine rings.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[cyano(pyridin-2-yl)methyl]furan-2-carboxamide
- N-[cyano(pyridin-4-yl)methyl]furan-2-carboxamide
- N-[cyano(pyridin-3-yl)methyl]thiophene-2-carboxamide
Uniqueness
N-[cyano(pyridin-3-yl)methyl]furan-2-carboxamide is unique due to the specific positioning of the cyano and carboxamide groups, which can influence its reactivity and interaction with biological targets. The combination of pyridine and furan rings also provides a distinct electronic structure that can be exploited in various applications.
Propriétés
IUPAC Name |
N-[cyano(pyridin-3-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c13-7-10(9-3-1-5-14-8-9)15-12(16)11-4-2-6-17-11/h1-6,8,10H,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVYYZZBHCFAOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(C#N)NC(=O)C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

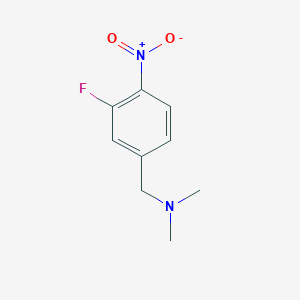

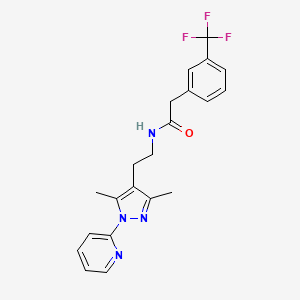
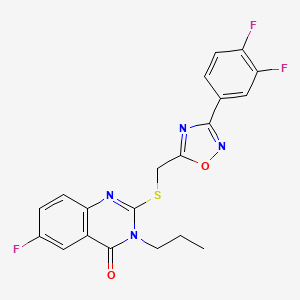
![2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid](/img/structure/B2416179.png)
![2-fluoro-2-({spiro[3.3]heptan-2-yl}methyl)propanedioic acid](/img/structure/B2416181.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide](/img/structure/B2416183.png)
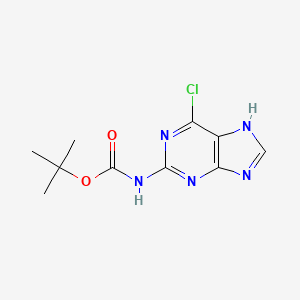
![1-(2-fluorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
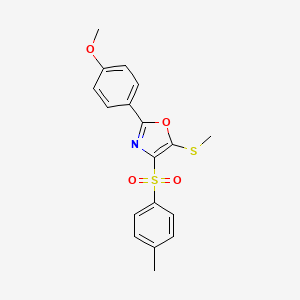
![8-bromo-3-(3-fluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2416189.png)
![3-{1-[5-(Pyridin-3-yl)-1,2-oxazole-3-carbonyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2416191.png)
